molecular formula C17H14F4N2O3 B2837707 N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1207007-38-2

N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2837707
CAS No.: 1207007-38-2
M. Wt: 370.304
InChI Key: PHTZGVLJQVJVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-Fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by two key structural motifs:

  • N'-Substituent: A 2-(4-fluorophenoxy)ethyl chain, combining a fluorine-substituted aromatic ether with a flexible ethyl linker.

For instance, similar compounds have been explored as kinase inhibitors, antimicrobial agents, or anticancer candidates due to their ability to modulate protein-ligand interactions .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O3/c18-12-4-6-14(7-5-12)26-9-8-22-15(24)16(25)23-13-3-1-2-11(10-13)17(19,20)21/h1-7,10H,8-9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTZGVLJQVJVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with oxalyl chloride to produce the corresponding oxalate ester. Finally, the ester is reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide with structurally analogous ethanediamide derivatives from the evidence:

Compound Name Key Substituents Molecular Weight Structural Differences Potential Applications
This compound - 3-(Trifluoromethyl)phenyl
- 2-(4-Fluorophenoxy)ethyl
~402.3* Reference compound for comparison. Hypothesized: Kinase inhibition, antimicrobial
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide - 4-Methoxyphenyl
- Thiazolo-triazol heterocycle
466.5 Replaces fluorophenoxyethyl with a thiazolo-triazol ring; adds methoxy group. Antiviral, enzyme modulation
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide - 3-(Trifluoromethyl)phenyl
- Piperidinyl-indol moiety
474.5 Incorporates a piperidinyl-indol group instead of fluorophenoxyethyl. Central nervous system (CNS) targeting
N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide - 3-Chloro-4-fluorophenyl
- Dimethylamino-indol hybrid
~443.9* Chloro-fluorophenyl substitution; dimethylamino-indol enhances polarity. Anticancer, receptor antagonism
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]thiazol-4-yl}ethyl)ethanediamide - Benzodioxin
- Thiazol-trifluoromethylphenyl
~507.5* Benzodioxin and thiazol groups replace fluorophenoxyethyl; enhances π-π stacking. Antithrombotic, anti-inflammatory

*Calculated based on molecular formulas.

Key Findings:

Fluorine-containing substituents (e.g., 4-fluorophenoxyethyl) may increase metabolic stability and binding affinity to hydrophobic enzyme pockets .

Heterocyclic vs. Aliphatic Linkers :

  • Compounds with heterocyclic moieties (e.g., thiazolo-triazol in or benzodioxin in ) exhibit higher molecular weights and rigidity, favoring target-specific interactions.
  • Aliphatic chains (e.g., ethyl linkers in the reference compound) offer conformational flexibility, which may improve solubility but reduce selectivity .

Biological Implications :

  • Piperidinyl-indol derivatives () are associated with CNS activity due to their ability to cross the blood-brain barrier.
  • Thiazolo-triazol analogs () show promise in antiviral research, likely due to their mimicry of nucleoside structures.

Q & A

Q. What are the optimal synthetic routes for N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis involves multi-step organic reactions, including amide bond formation and functional group coupling. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate carboxylic acids for reaction with amines.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
  • Temperature control : Maintain 0–25°C during sensitive steps (e.g., fluorophenoxyethyl group attachment) to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent placement. For example, 19^{19}F NMR verifies fluorophenyl group integrity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 250–260 nm) assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known sensitivity to fluorinated amides (e.g., kinases, proteases).
  • In vitro assays : Use fluorescence-based enzymatic inhibition assays (IC50_{50} determination) or cell viability assays (MTT/WST-1) in cancer or microbial models .
  • Positive controls : Include structurally similar compounds (e.g., trifluoromethylphenyl analogs) to benchmark activity .

Advanced Research Questions

Q. How can computational tools like AutoDock4 and molecular dynamics simulations predict binding modes and affinity for biological targets?

Methodological Answer:

  • Docking protocols : Use AutoDock4 to model ligand-receptor interactions. Input crystal structures (PDB) of targets (e.g., TMPRSS2, kinases) and define flexible sidechains for accurate binding pocket sampling .
  • Scoring metrics : Analyze binding free energy (ΔG) values; values ≤ -7 kcal/mol suggest high affinity (see for comparable compounds) .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • ADME profiling : Evaluate solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .
  • Formulation optimization : Test nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .

Q. How do substituent modifications (e.g., fluorophenyl vs. trifluoromethoxy groups) alter bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (Table 1) and compare IC50_{50} values.
  • Electronic effects : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -CF3_3) with enhanced binding to hydrophobic pockets .

Q. Table 1: Example SAR Data for Analogous Compounds

SubstituentTarget (IC50_{50}, nM)Binding Free Energy (ΔG, kcal/mol)Source
4-FluorophenoxyethylTMPRSS2: 120-7.19
3-TrifluoromethoxyphenylKinase X: 85-7.14

Q. What crystallographic techniques validate the compound’s 3D structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement. Optimize crystal growth via vapor diffusion (e.g., DCM/hexane). Key parameters: R-factor ≤ 0.05, resolution ≤ 1.0 Å .
  • Electron density maps : Analyze torsion angles and hydrogen-bonding networks to confirm amide geometry and fluorophenyl orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.